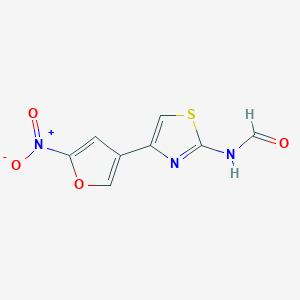
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a naphthylamino group, and a phenyl group. It has garnered significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-naphthylamine with ethyl furoylacetate, followed by cyclization and further functionalization to introduce the thiazole ring and the phenyl group . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to minimize the impact of chemical waste and by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and acylating agents can be employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Naphthylamine: A precursor in the synthesis of various naphthyl derivatives.
Ethyl 2-Hydroxy-3-[aryl(2-naphthylamino)methyl]-2-cyclopentenecarboxylates:
Ethyl 3-Arylmethylene-2-(2-naphthylamino)-1-cyclopentenecarboxylates: Another related compound with distinct chemical properties.
Uniqueness
Ethyl 2-(naphthalen-2-ylamino)-4-phenylthiazole-5-carboxylate stands out due to its unique combination of a thiazole ring, naphthylamino group, and phenyl group. This structural arrangement imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
331004-43-4 |
|---|---|
Molecular Formula |
C22H18N2O2S |
Molecular Weight |
374.5g/mol |
IUPAC Name |
ethyl 2-(naphthalen-2-ylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C22H18N2O2S/c1-2-26-21(25)20-19(16-9-4-3-5-10-16)24-22(27-20)23-18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,23,24) |
InChI Key |
RBKJPYFXMQUXJF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-bromo-3-(trifluoromethyl)phenyl]-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine](/img/structure/B413774.png)
![3-PHENYL-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOHEXANE]](/img/structure/B413775.png)
![2-nitro-N'-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylbenzohydrazide](/img/structure/B413777.png)


![N-[2,2,2-trifluoro-1-[(phenylsulfonyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B413785.png)
![ETHYL 6-METHYL-2-{[(2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B413787.png)
![3-[Chloro(difluoro)methyl]-2-(phenylsulfonyl)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B413788.png)

![Ethyl 2-(5-chlorothiophene-2-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B413792.png)
![N-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B413793.png)
